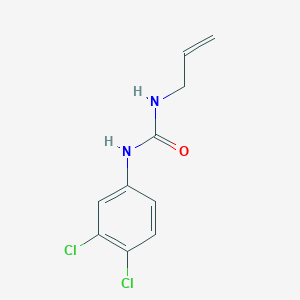

1-Allyl-3-(3,4-dichlorophenyl)urea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

26683-64-7 |

|---|---|

Molecular Formula |

C10H10Cl2N2O |

Molecular Weight |

245.10 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-prop-2-enylurea |

InChI |

InChI=1S/C10H10Cl2N2O/c1-2-5-13-10(15)14-7-3-4-8(11)9(12)6-7/h2-4,6H,1,5H2,(H2,13,14,15) |

InChI Key |

MGGHRIOQKXURQO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 1 Allyl 3 3,4 Dichlorophenyl Urea and Analogs

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure and conformational preferences of molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive picture of the molecule's architecture.

NMR spectroscopy is a powerful tool for investigating the conformation of molecules in solution. For N-alkyl-N'-aryl ureas, NMR studies, often in conjunction with computational modeling, reveal the significant impact of substitution patterns on the conformational preferences of the urea (B33335) group. nih.govresearchgate.net The relative energies of different conformers, such as trans-trans and cis-trans, can be determined, and the presence of intramolecular hydrogen bonds can be inferred from the chemical shifts and coupling constants of the N-H protons. nih.govresearchgate.net

In the case of aryl ureas, the rotation around the C-N bonds can be studied using NMR. The energy barriers for these rotations in alkylureas and phenylurea are typically in the range of 8.6-9.4 kcal/mol. acs.org Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are often used to complement experimental NMR data and provide a more detailed understanding of the potential energy surface. acs.org

Table 1: Predicted Rotational Barriers for Substituted Ureas (MP2 Level of Theory)

| Substituent | Maximum Barrier to Rotation (kcal/mol) |

|---|---|

| Methyl | 0.9 |

| Ethyl | 6.2 |

| Isopropyl | 6.0 |

| tert-Butyl | 4.6 |

| Phenyl | 2.4 |

Data sourced from computational analyses of substituted urea derivatives. acs.org

Infrared (IR) spectroscopy is particularly sensitive to the vibrational modes of functional groups and is an excellent method for probing hydrogen bonding interactions in urea derivatives. The carbonyl (C=O) stretching vibration is a key diagnostic peak, and its frequency is highly sensitive to the local environment, including hydrogen bonding. mdpi.com

In N,N'-disubstituted ureas, the C=O stretching band associated with an "ordered" hydrogen-bonded structure typically appears at a lower wavenumber, for instance around 1621 cm⁻¹. mdpi.com In contrast, a "disordered" or free urea carbonyl stretch is observed at higher wavenumbers, around 1660 cm⁻¹. mdpi.com The N-H stretching region of the IR spectrum also provides valuable information. For example, a band around 3445 cm⁻¹ can be attributed to a weaker hydrogen bond, such as with an ester group. mdpi.com

Table 2: Characteristic IR Stretching Frequencies in Urea Derivatives

| Vibrational Mode | State | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ordered H-bonded | ~1621 |

| C=O Stretch | Disordered/Free | ~1660 |

| N-H Stretch | Weak H-bond (e.g., with ester) | ~3445 |

These values are general and can vary depending on the specific molecule and its environment. mdpi.com

Mass spectrometry is a crucial technique for confirming the molecular weight and elemental composition of a compound. For 1-Allyl-3-(3,4-dichlorophenyl)urea, the linear formula is C₁₀H₁₀Cl₂N₂O. sigmaaldrich.com An analog, 1-(3,4-dichlorophenyl)urea, has a molecular weight of 205.04 g/mol and an exact mass of 203.9857 Da. nih.gov Mass spectrometry data for this analog shows characteristic fragmentation patterns that can be used for its identification. nih.gov For instance, in LC-ESI-QTOF MS/MS analysis, a precursor ion of [M-H]⁻ at m/z 202.9784 is observed.

Another related compound, 1-(3,4-dichlorophenyl)-3-methylurea, has a molecular mass of 219.07 g/mol . chemicalbook.comherts.ac.uk These data points are essential for verifying the successful synthesis of the target compound and for its detection in various matrices.

Table 3: Mass Spectrometry Data for (3,4-dichlorophenyl)urea Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

|---|---|---|---|

| 1-(3,4-Dichlorophenyl)urea | C₇H₆Cl₂N₂O | 205.04 nih.gov | 203.9857 nih.gov |

| 1-(3,4-Dichlorophenyl)-3-methylurea | C₈H₈Cl₂N₂O | 219.07 herts.ac.uk | - |

Advanced Structural Analysis

While spectroscopic techniques provide valuable data, advanced methods like X-ray diffraction offer a definitive view of the solid-state structure. Computational studies further illuminate the conformational possibilities and energetic landscapes of these molecules.

For example, the crystal structure of N-(2,5-dichlorophenyl)-N′-isobutyrylthiourea reveals a trans-cis configuration with respect to the thiono S atom across the thiourea (B124793) C-N bonds, with the structure stabilized by intermolecular N-H···S hydrogen bonds. researchgate.net Similarly, the crystal structure of N-(3,4-dichlorophenyl)thiourea shows that the benzene (B151609) ring is twisted relative to the thiourea plane, and the molecules are linked by weak intermolecular N-H···S and N-H···Cl hydrogen bonds. researchgate.net Coordination polymers of adipyl bis p-chlorophenyl urea have been found to be crystalline with an orthorhombic crystal system. rasayanjournal.co.in The crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile also highlights the importance of hydrogen bonding in the dimerization process. aalto.fi These studies collectively underscore the prevalence and structural importance of hydrogen bonding and specific rotational conformations in the solid state of aryl ureas.

Table 4: Crystallographic Data for a Related Dichlorophenyl Derivative

| Compound | N-(2,5-Dichlorophenyl)-N′-isobutyrylthiourea |

|---|---|

| Formula | C₁₁H₁₂Cl₂N₂OS researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| Key Feature | trans-cis configuration researchgate.net |

This data provides a model for the likely solid-state behavior of similar urea compounds.

The conformational preferences of the urea functional group are critical for their biological activity and material properties. Generally, N,N'-diarylureas show a strong preference for a trans, trans conformation in the solid state. rsc.org However, the introduction of N-alkyl groups can alter this preference. nih.govresearchgate.net For instance, N-methylation can favor a cis conformation. rsc.org

Studies on N-aryl-N'-cyclopentyl ureas have shown that the methylation pattern significantly affects the conformational preference. nih.govresearchgate.net In some cases, both trans-trans and cis-trans conformations can have similar energies, with the cis-trans form being potentially stabilized by an internal hydrogen bond. nih.govresearchgate.net Solvent properties can also influence the conformational equilibrium, leading to switching between cis and trans forms. rsc.orgrsc.org This dynamic behavior is crucial for understanding how these molecules interact with their environment, for example, in biological systems or as building blocks in supramolecular chemistry. rsc.orgrsc.org

Significance of Hydrogen Bonding in Molecular Architecture and Biological Interactions

Hydrogen bonding plays a pivotal role in defining the three-dimensional structure of molecules and mediating their interactions in biological systems. quora.com In the context of urea derivatives, such as this compound, these non-covalent interactions are fundamental to their molecular conformation, crystal packing, and, consequently, their biological activity. quora.comnih.gov The urea moiety itself is an excellent hydrogen-bond donor (the N-H groups) and acceptor (the carbonyl oxygen), facilitating the formation of robust and directional interactions. nih.govnih.gov

The arrangement of hydrogen bond donors and acceptors is a critical factor, often more so than the sheer number of hydrogen bonds. nih.gov Phenylurea compounds can form both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds, which dictates their structural and functional properties. nih.govnih.gov

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds can significantly influence the conformation of phenylurea derivatives. In some instances, a hydrogen bond can form between one of the urea's N-H protons and an acceptor atom on a substituent group, leading to a more rigid, planar conformation. nih.gov For example, in the structure of 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, an intramolecular hydrogen bond between the N(2)-H and the carbonyl oxygen O(2) results in a stable, planar six-membered ring. This coplanarity of the urea linkage is believed to be a key factor in the high biological activity of some benzoyl phenylurea (BPU) insecticides, suggesting that such conformations may be crucial for binding to their biological targets.

Intermolecular Hydrogen Bonding and Molecular Architecture

Intermolecular hydrogen bonds are the primary drivers in the formation of the supramolecular architecture in the solid state of phenylurea compounds. The most common and robust hydrogen-bonding motif is the one-dimensional, head-to-tail chain formed by N-H···O=C interactions between adjacent urea molecules. nih.govresearchgate.net In this arrangement, each urea molecule acts as both a donor and an acceptor, creating infinite chains.

The strength and geometry of these hydrogen bonds are well-defined. Research on urea oligomers shows that the typical length for these intermolecular hydrogen bonds is approximately 2.0 Å to 2.2 Å. researchgate.net This cooperative formation of successive intermolecular hydrogen bonds can lead to a polarization effect, where the average strength of each hydrogen bond within a chain is greater than that of an isolated bond. nih.gov

The table below summarizes typical hydrogen bond geometries found in the crystal structures of phenylurea analogs, which are expected to be comparable to those in this compound.

| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Analog |

| N-H | O=C | 0.86 | 2.15 | 2.988 | 163 | 1-(2-chlorophenyl)-3-(p-tolyl)urea |

| N-H | O=C | 0.86 | 2.13 | 2.972 | 166 | 1-(2-chlorophenyl)-3-(p-tolyl)urea |

| N(2)-H | O(2) | - | 1.84 | - | - | 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea (Intramolecular) |

Data synthesized from published crystallographic information on phenylurea analogs. researchgate.net

Significance in Biological Interactions

The ability of phenylurea compounds to form strong and directional hydrogen bonds is critical to their biological activity. mdpi.com These interactions are essential for the binding of the molecule to its target receptor, often a protein or enzyme. quora.com The hydrogen bonds formed between the urea functional group and the amino acid residues of a protein's active site can anchor the molecule in the correct orientation for its inhibitory or regulatory action. quora.com

For phenylurea herbicides, the substituents on the phenyl ring influence the electronic properties of the molecule, which in turn affects the strength of the hydrogen bonds it can form. mdpi.com The specific pattern of hydrogen bonding, along with other interactions like dipole-dipole forces, determines the efficacy of these compounds. mdpi.com The formation of stable complexes through hydrogen bonding is a key principle in molecular recognition and is exploited in the design of various biologically active molecules, including sensors and catalysts based on urea functionalities. nih.govnih.gov

Computational and Theoretical Investigations of 1 Allyl 3 3,4 Dichlorophenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in elucidating the fundamental electronic characteristics of molecules like 1-Allyl-3-(3,4-dichlorophenyl)urea.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as cc-pVQZ, can determine the most stable three-dimensional arrangement of its atoms (molecular geometry). mdpi.com These calculations provide precise bond lengths, bond angles, and dihedral angles.

The electronic structure, which dictates the chemical behavior of the molecule, is also revealed. DFT studies can map the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is foundational for understanding how the molecule interacts with biological targets.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating interactions with other molecules. nih.gov For this compound, a smaller energy gap could imply a higher affinity for its biological targets. researchgate.net The energies of the HOMO and LUMO also relate to the molecule's ionization potential and electron affinity, respectively.

Several electronic properties can be derived from HOMO and LUMO energies:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Potential (μ): The negative of electronegativity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters, calculated from the HOMO and LUMO energies, provide a quantitative basis for understanding the molecule's reactivity and interaction capabilities. nih.gov

Table 1: Calculated Electronic Properties of a Urea (B33335) Derivative

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Understanding how charge is distributed across the this compound molecule is essential for predicting its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It helps to identify significant orbital interactions, such as intramolecular charge transfer, which can stabilize the molecule and influence its reactivity.

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing an estimate of the net atomic charges. These charges can indicate which atoms are more likely to participate in electrostatic interactions.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior. These simulations can model the movement of this compound over time, considering its interactions with its environment, such as a solvent or a biological receptor. This approach is crucial for understanding how the molecule might bind to a protein target, revealing key interactions and conformational changes that occur during the binding process.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

In QSAR studies of urea derivatives, various physicochemical parameters, also known as molecular descriptors, are calculated for each compound. nih.govmui.ac.ir These descriptors can be categorized as:

Constitutional: Based on the molecular formula.

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Physicochemical: Such as logP (lipophilicity), polarizability, and molar refractivity. nih.gov

Once these descriptors are calculated, regression analysis methods, such as Multiple Linear Regression (MLR), are employed to build a mathematical model that correlates the descriptors with the observed biological activity (e.g., IC50 values). nih.govresearchgate.net A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. mdpi.com For instance, QSAR studies on similar urea-containing compounds have shown that factors like size, branching, aromaticity, and polarizability can significantly influence their inhibitory activity. mui.ac.ir

Table 2: Common Descriptors in QSAR Studies of Urea Derivatives

| Descriptor Type | Examples |

| Topological | TI2, BLI, PW3, PW4 |

| Geometrical | G(N..N), PJI3, DISPm |

| Chemical | αzz (polarizability), Log P |

Source: Adapted from studies on diaryl urea derivatives. nih.gov

Computational Prediction of Biological Activity

As of now, specific and detailed computational studies focusing exclusively on the prediction of biological activity for this compound are not extensively available in published scientific literature. The compound is often supplied to researchers as part of larger chemical libraries for initial discovery screening, where comprehensive analytical and computational data for each individual molecule is not always generated or published. sigmaaldrich.com

However, the general class of phenylurea derivatives, to which this compound belongs, is a significant subject of computational and theoretical investigation in drug discovery. Researchers frequently employ powerful in silico methods to predict the biological activities of these compounds, guiding the synthesis and testing of new potential therapeutic agents. The primary computational techniques used include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are a cornerstone of modern medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For urea derivatives, QSAR models have been developed to predict activities ranging from anticancer to antimicrobial effects. These models use calculated molecular descriptors—such as size, polarity, and electronic properties—to predict the activity of new or untested compounds. Studies on other diaryl urea derivatives have shown that factors like the degree of branching, aromaticity, and polarizability can significantly affect their inhibitory activity against biological targets.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein or enzyme). This method provides critical insights into the potential mechanism of action at a molecular level. For example, docking studies on various dichlorophenyl urea derivatives have been used to explore their binding modes within the active sites of enzymes, identifying key interactions like hydrogen bonds that are essential for their biological function. Such analyses are crucial for designing more potent and selective inhibitors. Research on structurally related compounds, such as 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, has utilized these methods to identify potential lead candidates for antimicrobial agents.

While detailed research findings and data tables for this compound are not available, the established use of these computational methods for the broader class of dichlorophenyl ureas underscores the potential for future in silico studies to elucidate its specific biological activities.

Environmental Disposition and Analytical Methodologies

Environmental Fate and Degradation Pathways

The persistence and transformation of substituted urea (B33335) herbicides in the environment are governed by a combination of microbial and physicochemical processes.

Microbial degradation is a primary mechanism for the dissipation of substituted urea herbicides in both soil and aquatic environments. oup.com Various microorganisms, including fungi and bacteria, have been shown to break down these compounds. For instance, studies on the herbicide Diuron (B1670789) have identified several fungal strains, such as Aspergillus niger, as effective in its degradation. cambridge.orgcambridge.org The degradation process often involves the enzymatic alteration of the herbicide's molecular structure. nih.gov For example, the degradation of Diuron has been shown to proceed through the removal of methyl groups, a process known as N-demethylation. Given the structural similarities, it is plausible that microbial action on 1-Allyl-3-(3,4-dichlorophenyl)urea would involve the breakdown of the urea linkage and potential modification of the allyl group. The rate and extent of this degradation can be influenced by the specific microbial populations present in the soil or water. researchgate.net

The degradation of substituted urea herbicides leads to the formation of various transformation products, or metabolites, which may themselves have environmental significance. A well-documented example is the aerobic biodegradation of Diuron, which proceeds through successive demethylation steps to form N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), followed by 3,4-dichlorophenylurea (DCPU), and ultimately 3,4-dichloroaniline (B118046) (DCA). documentsdelivered.com Some of these degradation products have been found to exhibit higher toxicity than the parent compound. oup.comnih.gov For this compound, analogous degradation pathways can be hypothesized, likely leading to the formation of 3,4-dichlorophenylurea and subsequently 3,4-dichloroaniline. The specific metabolites would depend on the initial cleavage points in the parent molecule, which could involve the allyl group as well.

Table 1: Common Environmental Transformation Products of Diuron

| Parent Compound | Metabolite | Chemical Name |

| Diuron | DCPMU | N-(3,4-dichlorophenyl)-N-methylurea |

| Diuron | DCPU | 3,4-dichlorophenylurea |

| Diuron | DCA | 3,4-dichloroaniline |

The rate at which substituted urea herbicides degrade is significantly influenced by a variety of environmental factors. researchgate.net These include:

Soil Properties: Soil type, organic matter content, and cation exchange capacity can affect the adsorption and bioavailability of these herbicides, thereby influencing their susceptibility to microbial degradation. cambridge.org

pH: The pH of the soil and water can impact the chemical stability and the rate of hydrolysis of these compounds. For some related herbicides, degradation rates are pH-dependent, with increased hydrolysis under acidic or alkaline conditions. researchgate.netmdpi.com

Moisture and Temperature: Soil moisture and temperature play a crucial role in microbial activity. Optimal conditions for microbial growth generally lead to faster degradation rates. mdpi.com

Sunlight: Photodegradation can occur when these herbicides are exposed to sunlight, leading to the formation of photoproducts. oup.com

High nitrogen levels in soil have also been observed to generally favor increased rates of urea herbicide degradation. cambridge.orgcambridge.org

Analytical Techniques for Detection and Quantification

Accurate detection and quantification of substituted urea herbicides in environmental samples are essential for monitoring their presence and understanding their fate.

Before analysis, the target compound must be extracted from the sample matrix (e.g., soil, water) and cleaned up to remove interfering substances. Common techniques include:

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquids. researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and preconcentration of urea herbicides from water and soil samples. tandfonline.comrsc.org It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. This method offers good recovery rates, ranging from 79% to 97% for various phenylurea herbicides. tandfonline.com

Clean-up Steps: After initial extraction, further clean-up steps may be necessary to remove co-extracted matrix components that could interfere with the final analysis.

Recent advancements have focused on greener and miniaturized extraction techniques like fabric phase sorptive extraction (FPSE) to reduce solvent consumption and improve efficiency. mdpi.com

Chromatographic techniques are the cornerstone for the separation and detection of substituted urea herbicides.

High-Performance Liquid Chromatography (HPLC): HPLC is a common and robust method for the analysis of thermally labile compounds like phenylurea herbicides. mdpi.com It is often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) for sensitive and selective detection. tandfonline.comthermofisher.com The use of modern HPLC columns, such as those with core-shell technology, can provide fast and high-efficiency separations. thermofisher.com

Gas Chromatography (GC): GC can also be used for the analysis of urea herbicides, but often requires a derivatization step to make the compounds more volatile and thermally stable. capes.gov.brnih.gov This can involve methylation of the urea group. GC is frequently coupled with specific detectors like a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer for enhanced selectivity. capes.gov.br

Table 2: Analytical Methods for Substituted Urea Herbicides

| Analytical Technique | Sample Type | Key Features |

| HPLC-DAD | Water, Soil | Good resolution and selectivity, suitable for thermally labile compounds. tandfonline.com |

| HPLC-MS | Water, Soil | High sensitivity and specificity, allows for structural confirmation. thermofisher.com |

| GC-NPD | Water | Requires derivatization, offers high selectivity for nitrogen-containing compounds. capes.gov.br |

| GC-MS | Water | Requires derivatization, provides structural elucidation of analytes. capes.gov.br |

Chromatographic Methods for Separation and Detection

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, DAD, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of urea-based pesticides, including compounds structurally similar to this compound. researchgate.net Its suitability stems from its ability to separate non-volatile and thermally unstable compounds, which is often a characteristic of urea pesticides. researchgate.net The method's versatility is enhanced by coupling it with various detectors.

A typical HPLC method for a related compound, diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), and its metabolites utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. scielo.br Detection is commonly performed using a UV detector at 254 nm. scielo.br For more comprehensive analysis, a Diode Array Detector (DAD) can be employed, which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

For enhanced sensitivity and definitive identification, HPLC is frequently coupled with a Mass Spectrometry (MS) detector. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for pesticide residue analysis due to its exceptional sensitivity and selectivity. ekb.eg When analyzing the related compound 1-(3,4-Dichlorophenyl)urea, LC coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer provides high-resolution mass data, enabling confident structural confirmation. For MS-compatible methods, mobile phase modifiers like phosphoric acid are typically replaced with volatile alternatives such as formic acid. sielc.com

Table 1: Example HPLC Conditions for Analysis of Related Phenylurea Herbicides

| Parameter | Condition 1 (Diuron & Metabolites) scielo.br | Condition 2 (Phenylurea Herbicides) mdpi.com | Condition 3 (1-(3,4-Dichlorophenyl)urea) |

|---|---|---|---|

| Technique | HPLC-UV | HPLC-DAD | LC-ESI-QTOF |

| Column | C18 | Not Specified | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile:Water (45:55 v/v) | Not Specified | A: Water + 0.1% Formic acid B: Acetonitrile + 0.1% Formic acid |

| Detection | UV at 254 nm | Diode Array Detector (DAD) | ESI-QTOF (Negative Ion Mode) |

| Flow Rate | 0.86 mL/min | Not Specified | 0.3 mL/min |

Gas Chromatography (GC) with Mass Spectrometry (MS)

While widely used for many pesticides, Gas Chromatography (GC) is less straightforward for the direct analysis of phenylurea herbicides. researchgate.net These compounds often exhibit thermal lability, meaning they can decompose at the high temperatures required for GC analysis. researchgate.net

Consequently, a common strategy for analyzing urea herbicides by GC involves a derivatization step. nih.gov Phenylurea herbicides can be indirectly determined by converting them into their corresponding aniline (B41778) derivatives, which are more volatile and thermally stable. nih.gov For this compound, this would involve hydrolysis to 3,4-dichloroaniline. This derivative is then analyzed by GC-MS. While this approach is feasible, it is an indirect method of quantification. For unequivocal identification of the parent compound, LC-MS is generally preferred. nih.gov

Capillary Electrophoresis (CE) Techniques for Urea Pesticide Analysis

Capillary Electrophoresis (CE) has emerged as a viable alternative to traditional chromatographic methods for pesticide analysis. nih.gov CE offers high separation efficiency, short analysis times, and low consumption of reagents. nih.gov One of the most common CE modes for analyzing neutral urea pesticides is Micellar Electrokinetic Chromatography (MEKC). nih.gov

In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer. A multiresidue method for ten different substituted urea pesticides was developed using a buffer of borate (B1201080) and sodium dodecyl sulfate, achieving separation in under 7 minutes. nih.gov

A primary limitation of CE when coupled with standard UV-Vis detectors is its lower concentration sensitivity compared to HPLC. nih.gov To address this, on-line preconcentration techniques can be integrated into the CE method to enhance detection limits and enable the analysis of trace-level contaminants. nih.gov

Sensitivity and Selectivity Considerations in Analytical Method Development

Sensitivity and selectivity are paramount in the development of analytical methods for pesticide residues, which are often present at very low concentrations in complex environmental and biological samples. oup.comnih.gov

Selectivity refers to the method's ability to distinguish the target analyte from other components in the sample matrix (e.g., other pesticides, natural organic matter).

Sensitivity relates to the lowest concentration of an analyte that can be reliably detected and quantified.

The choice of detector plays a critical role in achieving the desired levels of both. While UV and DAD detectors are robust and widely used with HPLC, their selectivity can be limited in complex matrices. scielo.br Mass spectrometry, when coupled with either LC or GC, offers significantly higher selectivity and sensitivity. ekb.eg By monitoring for a specific precursor ion and its characteristic product ions (in MS/MS mode), interferences can be virtually eliminated, allowing for confident detection at trace levels. ekb.eg

For GC-MS, using alternative ionization techniques like negative chemical ionization (NCI) can sometimes provide enhanced selectivity and sensitivity for certain classes of pesticides compared to standard electron ionization (EI). spectroscopyonline.com For CE, the inherent sensitivity is lower with UV detection, making it crucial to implement sample preconcentration or couple the system with a more sensitive detector like MS to meet regulatory limits. nih.gov

Method Validation Parameters (e.g., Accuracy, Precision, Detection Limits)

To ensure that an analytical method produces reliable and interpretable results, it must be thoroughly validated. researchgate.net Method validation is a process that demonstrates a method is suitable for its intended purpose. Key validation parameters include:

Accuracy : This measures the closeness of the experimental value to the true or accepted value. It is often assessed through recovery studies, where a sample is spiked with a known amount of the analyte. Recoveries for phenylurea herbicides in soil have been reported at over 90%. scielo.br For other urea compounds, recovery rates between 86% and 105% have been considered acceptable. nih.gov

Precision : This describes the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Acceptable RSD values are typically below 15-20%, with values under 5% being considered very precise. scielo.brnih.gov

Detection Limits : The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected by the method, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For urea herbicides, reported LOQs can range from the low µg/kg to mg/kg level, depending on the technique and matrix. mdpi.comnih.govnih.gov

Linearity and Range : Linearity demonstrates a proportional relationship between the analytical signal and the concentration of the analyte over a specific range. It is typically confirmed by a high coefficient of determination (R²) for the calibration curve, with values greater than 0.99 being desirable. scielo.br

Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. biospectra.us

Table 2: Typical Method Validation Parameters for Urea Herbicide Analysis

| Validation Parameter | Description | Typical Acceptance Criteria/Reported Values |

|---|---|---|

| Accuracy (Recovery) | Closeness of measured value to the true value. | 80-120% scielo.brmdpi.comnih.gov |

| Precision (RSD%) | Agreement between repeated measurements. | <15-20% mdpi.comnih.gov |

| Linearity (R²) | Proportionality of signal to concentration. | >0.99 scielo.br |

| Limit of Detection (LOD) | Lowest detectable analyte concentration. | Technique-dependent (e.g., 0.3 µg/L to 3 mg/kg) mdpi.comnih.gov |

| Limit of Quantification (LOQ) | Lowest quantifiable analyte concentration. | Technique-dependent (e.g., 2.0 µg/kg to 8 mg/kg) mdpi.comnih.govnih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Allyl-3-(3,4-dichlorophenyl)urea with high purity?

- Methodological Answer : A scalable synthesis can be adapted from protocols used for structurally related urea derivatives. For example, the reaction of 3,4-dichlorophenyl isocyanate with allylamine in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under nitrogen atmosphere ensures controlled urea bond formation. Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) improves purity. Yield optimization may require stoichiometric adjustments and temperature control (50–70°C) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the allyl group’s presence (δ ~5.0–5.8 ppm for vinyl protons) and urea linkage.

- HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%).

- Melting point analysis (compare to analogs like Diuron, MP 158°C ).

- Mass spectrometry (ESI-TOF) for molecular ion verification (expected m/z ~285.1).

Q. What solvent systems are suitable for solubility studies of this compound?

- Methodological Answer : Prioritize aqueous solubility assessments using buffered solutions (pH 3–9) to mimic physiological conditions. For comparison, Diuron (a dimethyl analog) has a solubility of 4.24 × 10⁻² g/L at 20°C . The allyl group may reduce hydrophobicity, so include polar aprotic solvents (e.g., DMSO) for in vitro assays.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- Target Identification : Screen against kinase or enzyme libraries (e.g., tyrosine kinases) due to urea derivatives’ known inhibitory roles .

- Dose-Response Assays : Use IC₅₀ determinations in cell lines (e.g., HCT-116 for anticancer activity) with MTT or ATP-based viability kits.

- Control Comparisons : Benchmark against Diuron or Linuron metabolites to assess structural-activity relationships .

Q. What analytical strategies resolve contradictions in reported bioactivity data for urea derivatives?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites (e.g., 3,4-dichloroaniline, a common metabolite of Diuron ).

- Batch Consistency Checks : Compare purity and isomer ratios (e.g., allyl vs. propenyl tautomers) across studies via NMR and X-ray crystallography.

- Statistical Validation : Apply multivariate analysis to account for assay variability (e.g., cell passage number, solvent carrier effects).

Q. What environmental persistence data can be inferred for this compound?

- Methodological Answer :

- Biodegradation Studies : Use soil or microbial consortia from agricultural sites, monitoring degradation via HPLC. Compare to Diuron, which undergoes fungal metabolism to 3,4-dichloroaniline .

- Ecotoxicology : Assess algal toxicity (e.g., Chlorella vulgaris) given urea herbicides’ high algae sensitivity .

Q. How does the allyl substituent influence receptor binding compared to methyl or phenyl groups in urea analogs?

- Methodological Answer :

- Molecular Docking : Model interactions with AhR or PSII proteins (common targets for chlorophenyl ureas ). The allyl group’s π-electrons may enhance binding via hydrophobic or van der Waals interactions.

- Comparative Kinetics : Perform surface plasmon resonance (SPR) to measure binding affinity (KD) against methyl-substituted analogs .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize dermal/ocular exposure.

- Waste Disposal : Neutralize with alkaline hydrolysis (1M NaOH, 60°C) to degrade urea bonds before disposal .

- Acute Toxicity Testing : Conduct LD₅₀ assays in rodents per OECD 423 guidelines, referencing Diuron’s moderate mammalian toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.